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molecular formula C10H15NO B8483212 4-Allyl-2-isopropyl-5-methyl-oxazole

4-Allyl-2-isopropyl-5-methyl-oxazole

Cat. No. B8483212
M. Wt: 165.23 g/mol
InChI Key: IIQXSLIJIZOYIU-UHFFFAOYSA-N
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Patent
US07109225B2

Procedure details

6.63 g of the above prepared N-(1-acetyl-but-3-enyl)-isobutyramide(33.61 mmol) were treated with 37 ml of trifluoroacetic acid (483 mmol) and 28.03 ml of trifluoroacetic anhydride (6 eq.) and kept for 3 h at 40°, when TLC indicated the disappearance of starting material. The reaction mixture was then poured onto crashed ice/NaHCO3, the aqueous layer (pH ˜8) extracted twice with AcOEt, washed with water and brine, dried over magnesium sulfate, and evaporated to dryness. Flash chromatography (SiO2, hexane/AcOEt=92/8) yielded 3.92 g of the title compound as yellowish oil.
Quantity
33.61 mmol
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
28.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice NaHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([NH:8][C:9](=[O:13])[CH:10]([CH3:12])[CH3:11])[CH2:5][CH:6]=[CH2:7])(=O)[CH3:2].FC(F)(F)C(O)=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O>>[CH2:5]([C:4]1[N:8]=[C:9]([CH:10]([CH3:11])[CH3:12])[O:13][C:1]=1[CH3:2])[CH:6]=[CH2:7]

Inputs

Step One
Name
Quantity
33.61 mmol
Type
reactant
Smiles
C(C)(=O)C(CC=C)NC(C(C)C)=O
Step Two
Name
Quantity
37 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
28.03 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
ice NaHCO3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was then poured
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer (pH ˜8) extracted twice with AcOEt
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=C)C=1N=C(OC1C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.92 g
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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